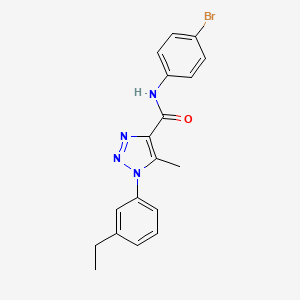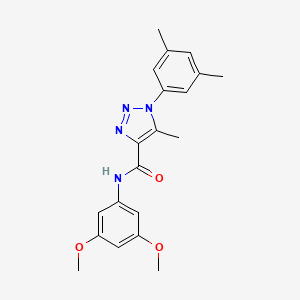
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, or 4-BEP-5-MTCA, is a heterocyclic compound with a wide range of applications in scientific research. 4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes.
科学的研究の応用
4-BEP-5-MTCA has been studied for its potential use in drug design. In particular, its ability to interact with other molecules in biochemical and physiological processes has been explored. 4-BEP-5-MTCA has been shown to bind to proteins, such as G-protein-coupled receptors and enzymes, and to modulate their activity. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
4-BEP-5-MTCA has been shown to interact with proteins and other molecules in biochemical and physiological processes. It has been proposed that 4-BEP-5-MTCA binds to proteins, such as G-protein-coupled receptors and enzymes, and modulates their activity. Additionally, 4-BEP-5-MTCA has been shown to interact with DNA and RNA, and to modulate the expression of genes.
Biochemical and Physiological Effects
4-BEP-5-MTCA has been studied for its potential use in drug design, as well as its ability to interact with other molecules in biochemical and physiological processes. Its ability to interact with proteins, such as G-protein-coupled receptors and enzymes, has been explored. Additionally, 4-BEP-5-MTCA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
4-BEP-5-MTCA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be isolated using column chromatography. Additionally, it has a wide range of applications in scientific research. However, there are also some limitations to its use in lab experiments. 4-BEP-5-MTCA is a relatively new compound and its exact mechanism of action is still being studied. Additionally, it has not been extensively tested in vivo, so its effects on humans are not yet known.
将来の方向性
There are several potential future directions for 4-BEP-5-MTCA. First, further research should be conducted to better understand its mechanism of action. Second, additional studies should be conducted to evaluate its potential use in cancer therapy. Third, further studies should be conducted to evaluate its potential use in drug design. Fourth, additional studies should be conducted to evaluate its potential use as an anti-inflammatory agent. Fifth, further studies should be conducted to evaluate its potential use as an anti-bacterial agent. Sixth, additional studies should be conducted to evaluate its potential use as an anti-viral agent. Finally, further studies should be conducted to evaluate its potential use as an antioxidant.
合成法
4-BEP-5-MTCA can be synthesized in a three-step process. First, 4-bromophenyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is reacted with 3-ethylphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired compound. Second, the reaction mixture is heated to reflux and stirred for 24 hours. Third, the reaction mixture is cooled and the product is isolated using column chromatography.
特性
IUPAC Name |
N-(4-bromophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLABCXGGKEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517909.png)
![7-fluoro-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517912.png)
![2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517929.png)
![9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517930.png)
![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)
![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)




![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)